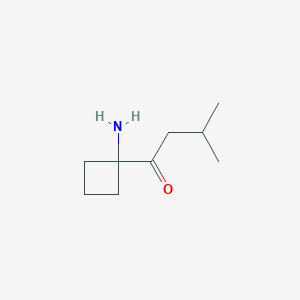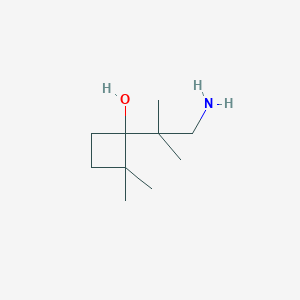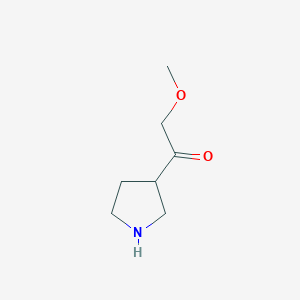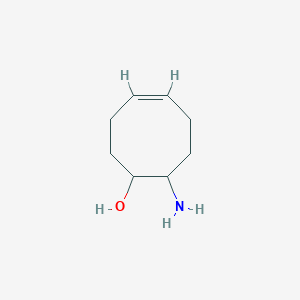
N-Methyl-4-(pyridin-4-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-(pyridin-4-YL)aniline is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a methyl group attached to the nitrogen atom and a pyridine ring attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(pyridin-4-YL)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the use of aniline pyrimidine compounds, where the preparation involves specific reaction conditions such as the use of iron-catalyzed reactions and Michael addition reactions . These methods provide efficient and high-yield synthesis routes for the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(pyridin-4-YL)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions may produce amines. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
N-Methyl-4-(pyridin-4-YL)aniline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-4-(pyridin-4-YL)aniline involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis . The compound binds to the receptor and inhibits its activity, thereby preventing the formation of new blood vessels.
Comparison with Similar Compounds
N-Methyl-4-(pyridin-4-YL)aniline can be compared with other similar compounds, such as:
N-(pyridin-4-ylmethyl)aniline: This compound has a similar structure but lacks the methyl group on the nitrogen atom.
N-(pyridin-3-ylmethyl)aniline: This compound has the pyridine ring attached at the 3-position instead of the 4-position.
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
N-methyl-4-pyridin-4-ylaniline |
InChI |
InChI=1S/C12H12N2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9,13H,1H3 |
InChI Key |
BQAUVFMRQCBKGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)

![2-{4,4-Difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13184594.png)


![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
![1H-Pyrido[3,4-b]indole-1-carboxylic acid, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B13184615.png)
![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)

![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)

